2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with an isopropoxyphenyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the isopropoxyphenyl and acetonitrile groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The isopropoxyphenyl group can be introduced via a nucleophilic substitution reaction, and the acetonitrile group can be added through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the pyrazole ring, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely but often include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile: Lacks the isopropoxy group, which may affect its reactivity and binding properties.
2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile: Contains a methoxy group instead of an isopropoxy group, which can influence its electronic properties and solubility.
Uniqueness
2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of the isopropoxy group, which can enhance its lipophilicity and potentially improve its binding affinity to certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H15N3O |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-[3-(3-propan-2-yloxyphenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C14H15N3O/c1-10(2)18-13-5-3-4-11(8-13)14-9-12(6-7-15)16-17-14/h3-5,8-10H,6H2,1-2H3,(H,16,17) |
InChI Key |
LTZZQKQZJAENRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.